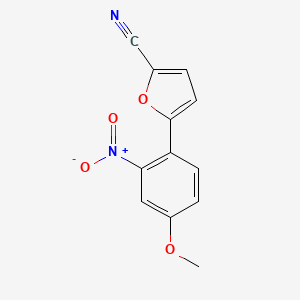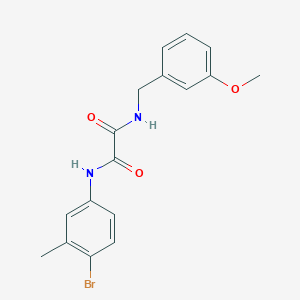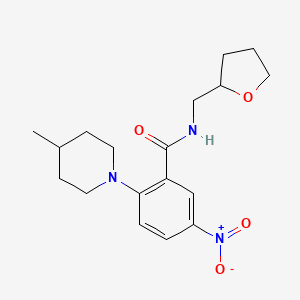![molecular formula C23H22N2O2 B4237465 4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B4237465.png)
4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide
Übersicht
Beschreibung
4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as Ro 31-8220 and has been used as a research tool in various scientific studies.
Wirkmechanismus
Ro 31-8220 inhibits PKC activity by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC. The inhibition of PKC activity has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Ro 31-8220 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Ro 31-8220 has been shown to improve insulin sensitivity in type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 31-8220 has several advantages as a research tool. It is a specific inhibitor of PKC activity and has been shown to have minimal off-target effects. Ro 31-8220 is also readily available and can be easily synthesized in the lab. However, Ro 31-8220 has some limitations as a research tool. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, Ro 31-8220 has low bioavailability and requires high doses for in vivo experiments.
Zukünftige Richtungen
Ro 31-8220 has several potential future directions for research. It can be used to study the role of PKC in various diseases such as cancer, diabetes, and neurological disorders. Ro 31-8220 can also be used to develop new PKC inhibitors with improved pharmacological properties. In addition, Ro 31-8220 can be used to study the downstream signaling pathways that are activated by PKC inhibition.
Conclusion:
In conclusion, Ro 31-8220 is a chemical compound that has been widely used as a research tool in various scientific studies. It inhibits PKC activity and has been shown to have anti-proliferative, pro-apoptotic, anti-inflammatory, and insulin-sensitizing effects. Ro 31-8220 has several advantages as a research tool but also has some limitations. It has several potential future directions for research and can be used to study the role of PKC in various diseases.
Wissenschaftliche Forschungsanwendungen
Ro 31-8220 has been widely used as a research tool in various scientific studies. It has been shown to inhibit protein kinase C (PKC) activity, which is involved in many cellular processes such as signal transduction, cell proliferation, and differentiation. Ro 31-8220 has also been used to study the role of PKC in cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(2-methylanilino)-2-oxo-1-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-12-14-19(15-13-16)22(26)25-21(18-9-4-3-5-10-18)23(27)24-20-11-7-6-8-17(20)2/h3-15,21H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJWBRDJKFGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
![4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4237413.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4237417.png)

![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4237438.png)


![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)

![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)

